2-(Cyclohexylmethyl)-3-isopropoxyphenol
Description
2-(Cyclohexylmethyl)-3-isopropoxyphenol is a synthetic phenolic derivative of the flavonoid luteolin, characterized by a cyclohexylmethyl substituent at position 2 and an isopropoxy group at position 3 of the phenolic ring. This compound has garnered attention for its enhanced inhibitory activity against bacterial neuraminidase (BNA), a critical enzyme in microbial pathogenesis. Structural modifications to the parent flavonoid scaffold, particularly alkyl substitutions, have been shown to significantly amplify its bioactivity .
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-10-6-9-15(17)14(16)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
InChI Key |
DAHXHZROYHPEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1CC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-isopropoxyphenol can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the phenol derivative is first converted to its corresponding alkoxide using a strong base like sodium hydride. This alkoxide then reacts with an isopropyl halide to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexylmethyl derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Cyclohexylmethyl)-3-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohexylmethyl)-3-isopropoxyphenol exerts its effects involves interactions with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Potency Enhancement via Cyclohexylmethyl Substitution
The cyclohexylmethyl group at position C6 (or analogous positions depending on flavonoid numbering) is identified as a critical determinant of BNA inhibition. For example:
- This compound (compound 1): IC50 = 0.05 µM, demonstrating an 88-fold increase in potency compared to luteolin .
- Eriodyctiol (parent compound): IC50 = 17.8 µM.
- Cyclohexylmethyl-substituted eriodyctiol derivative (compound 2): IC50 = 0.07 µM, showing a 254-fold improvement in activity .
This stark contrast underscores the role of hydrophobic alkyl groups in enhancing binding affinity to BNA, likely through improved van der Waals interactions or steric stabilization.
Impact of Cyclized Substituents
Derivatives with cyclized substituents (e.g., fused rings formed via reactions involving C5-OH or C7-OH groups) exhibit moderate activity improvements but are less potent than cyclohexylmethyl-substituted analogs:
| Compound | Structural Modification | IC50 (µM) | Relative Potency vs Parent |
|---|---|---|---|
| Luteolin | None (Parent) | 4.4 | 1x |
| Compound 3 | Cyclohexylmethyl cyclized (C5-OH) | 0.28 | ~15.7x vs luteolin |
| Compound 5 | Cyclohexylmethyl cyclized (C7-OH) | 0.14 | ~31.4x vs luteolin |
| Compound 6 | Cyclohexylmethyl cyclized (C5/C7-OH) | 0.35 | ~12.6x vs luteolin |
Cyclization introduces conformational rigidity, which may partially enhance target engagement but fails to match the potency of the unmodified cyclohexylmethyl group due to reduced flexibility or suboptimal spatial alignment .
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